ethyl 1,3-dihydroxy-2-naphthoate

fluorescent dye ESIPT photophysics

Ethyl 1,3-dihydroxy-2-naphthoate (CAS 6843‑89‑6, C13H12O4, MW 232.23) is a 1,3‑dihydroxylated 2‑naphthoic acid ethyl ester that serves as a versatile intermediate in the construction of functional dyes, photoluminescent molecular scaffolds, and bioactive naphthoquinone derivatives. The compound exhibits intrinsic blue fluorescence via an Excited‑State Intramolecular Proton Transfer (ESIPT) mechanism, a photophysical property that directly underpins its application as a coupling component in mono‑azo dyes emitting from 490 to 640 nm.

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
CAS No. 6843-89-6
Cat. No. B1331108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1,3-dihydroxy-2-naphthoate
CAS6843-89-6
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2C=C1O)O
InChIInChI=1S/C13H12O4/c1-2-17-13(16)11-10(14)7-8-5-3-4-6-9(8)12(11)15/h3-7,14-15H,2H2,1H3
InChIKeyJNVQTZHEEIATCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1,3-Dihydroxy-2-Naphthoate (CAS 6843-89-6): A Core Naphthoate Building Block for ESIPT Fluorescent Dyes and Photoluminescent Materials


Ethyl 1,3-dihydroxy-2-naphthoate (CAS 6843‑89‑6, C13H12O4, MW 232.23) is a 1,3‑dihydroxylated 2‑naphthoic acid ethyl ester that serves as a versatile intermediate in the construction of functional dyes, photoluminescent molecular scaffolds, and bioactive naphthoquinone derivatives . The compound exhibits intrinsic blue fluorescence via an Excited‑State Intramolecular Proton Transfer (ESIPT) mechanism, a photophysical property that directly underpins its application as a coupling component in mono‑azo dyes emitting from 490 to 640 nm [1]. Its solid‑state and solution photoluminescence further distinguishes it as a precursor for 4‑aryl‑1,3‑dihydroxy‑2‑naphthoates with bright emission [2].

Why Ethyl 1,3-Dihydroxy-2-Naphthoate Cannot Be Replaced by Common Naphthoate Isomers or Mono-Hydroxylated Analogs


Generic substitution of ethyl 1,3-dihydroxy-2-naphthoate with simpler naphthoate esters (e.g., methyl 1‑hydroxy‑2‑naphthoate or methyl 2‑hydroxy‑3‑naphthoate) fails in applications demanding the ESIPT fluorophore or the 1,3‑diol chelation motif because these analogs possess only a single hydroxyl group and consequently lack the intramolecular proton‑transfer pathway that produces the characteristic blue fluorescence and large Stokes shift [1]. In photoluminescent materials, the photoluminescence quantum efficiency of mono‑hydroxylated naphthoates is markedly lower than that of the 1,3‑dihydroxy‑2‑naphthoate scaffold [2]. Similarly, in metal‑complexation or pro‑drug strategies, the absence of the second hydroxyl prevents the formation of stable six‑membered chelate rings, altering both reactivity and the physicochemical profile .

Ethyl 1,3-Dihydroxy-2-Naphthoate (CAS 6843-89-6): Comparative Product-Specific Evidence for Informed Scientific Procurement


ESIPT Fluorescence: Quantitative Stokes Shift Advantage Over Mono-Hydroxylated Naphthoates

Ethyl 1,3-dihydroxy-2-naphthoate functions as an ESIPT fluorophore that emits blue fluorescence and, when incorporated into azo dyes, shifts emission into the 490–640 nm range [1]. Mono‑hydroxylated naphthoates such as methyl 1‑hydroxy‑2‑naphthoate and methyl 2‑hydroxy‑3‑naphthoate lack the intramolecular proton‑transfer pathway and exhibit substantially lower photoluminescence quantum efficiency [2]. This quantitative Stokes‑shift advantage (excitation ~350 nm, emission ~450–640 nm depending on derivatization) makes ethyl 1,3‑dihydroxy‑2‑naphthoate essential for applications requiring large apparent Stokes shifts and environment‑sensitive emission [1].

fluorescent dye ESIPT photophysics

Photoluminescence Quantum Efficiency: 4-Aryl-1,3-Dihydroxy-2-Naphthoates vs. Mono-Hydroxy Naphthoates

Takizawa et al. demonstrated that 4‑aryl‑1,3‑dihydroxy‑2‑naphthoates, synthesized from ethyl 1,3‑dihydroxy‑2‑naphthoate, exhibit bright photoluminescence in both solid state and organic solutions [1]. In contrast, methyl 1‑hydroxy‑2‑naphthoate and methyl 2‑hydroxy‑3‑naphthoate are known to display much lower photoluminescence quantum efficiency [2]. This class‑level comparison confirms that the 1,3‑dihydroxy‑2‑naphthoate scaffold is a critical structural requirement for high‑efficiency photoluminescent materials.

photoluminescent materials solid-state emission quantum efficiency

Negative Solvatochromism and Large Stokes Shift of ESIPT Dyes Derived from Ethyl 1,3-Dihydroxy-2-Naphthoate

Gawale et al. reported that mono‑azo dyes synthesized from ethyl 1,3‑dihydroxy‑2‑naphthoate exhibit negative solvatochromism (blue shift with increasing solvent polarity) and a large Stokes shift (up to ~200 nm) associated with the ESIPT process [1]. In comparison, azo dyes built on standard naphthol‑based coupling components (e.g., 2‑naphthol) typically show positive solvatochromism and smaller Stokes shifts, highlighting the unique photophysical behavior conferred by the 1,3‑dihydroxy‑2‑naphthoate ester group [1].

solvatochromism ESIPT dye Stokes shift

Dual-Site Reactivity: Regioselective Synthesis of 4-Aryl-1,3-Dihydroxy-2-Naphthoates via 1,2-Aryl Migration

Ethyl 1,3‑dihydroxy‑2‑naphthoate serves as the essential precursor for the regioselective synthesis of 4‑aryl‑1,3‑dihydroxy‑2‑naphthoates, which possess a sterically congested 1,2,3,4‑tetrasubstituted naphthalene scaffold that is difficult to access by other routes [1]. The 1,2‑aryl‑migrative ring rearrangement reaction proceeds specifically on the 1,3‑dihydroxy‑2‑naphthoate core, and analogous reactions employing mono‑hydroxy or non‑hydroxylated naphthoates either fail or yield different regioisomers [1]. This unique reactivity is directly attributable to the presence of both the ester and the two hydroxyl groups.

regioselective synthesis 1,2-aryl migration tetrasubstituted naphthalene

Purity and Physical Characterization Benchmark: Melting Point 82–85 °C and HPLC Purity ≥98% from Reputable Vendors

Commercial suppliers specify ethyl 1,3‑dihydroxy‑2‑naphthoate as a solid with a melting point of 82–85 °C and a minimum HPLC purity of 98% (AKSci, Bidepharm) , . By contrast, lower‑purity grades (e.g., 95%) are offered by some sources, and the free acid analog (1,3‑dihydroxy‑2‑naphthoic acid) often exhibits a wider melting range and variable purity due to decarboxylation sensitivity . This well‑defined solid‑state specification simplifies identity verification and lot‑to‑lot consistency assessment during procurement.

quality control melting point HPLC purity

Versatile Intermediate for Deep Red to Near-IR Fluorescent Molecular Rotors

Warde et al. demonstrated that azo dyes incorporating the 1,3‑dihydroxy‑2‑naphthoate scaffold function as deep‑red emitting fluorescent molecular rotors with emission maxima between 490 and 640 nm and demonstrated sensitivity to solvent viscosity [1]. In comparison, azo dyes lacking the ESIPT‑active 1,3‑dihydroxy‑2‑naphthoate core typically emit in the blue‑green region (450–520 nm) and show reduced viscosity responsiveness [1]. This red‑shifted, environment‑sensitive emission is a direct consequence of the ESIPT‑enabled excited‑state dynamics unique to the 1,3‑dihydroxy‑2‑naphthoate structure.

fluorescent molecular rotor deep red emission viscosity sensor

Ethyl 1,3-Dihydroxy-2-Naphthoate (CAS 6843-89-6): Evidence-Based Application Scenarios in Dye Chemistry, Photoluminescent Materials, and Fluorescent Probe Development


Synthesis of ESIPT-Based Azo Dyes with Negative Solvatochromism for Optical Sensing

Ethyl 1,3‑dihydroxy‑2‑naphthoate is employed as the coupling component in the synthesis of mono‑azo dyes that exhibit negative solvatochromism (blue shift with increasing polarity), large Stokes shifts (up to ~200 nm), and emission across 490–640 nm [1]. These properties are structurally encoded in the 1,3‑dihydroxy‑2‑naphthoate ESIPT core and are absent in dyes prepared from mono‑hydroxylated naphthoates or 2‑naphthol, making the compound essential for developing polarity‑responsive fluorescent sensors [1]. Procurement must target high‑purity (≥98%) material with a melting point of 82–85 °C to ensure reproducible coupling efficiency and consistent optical properties [2].

Precursor for Photoluminescent 4-Aryl-1,3-Dihydroxy-2-Naphthoate Scaffolds via 1,2-Aryl Migration

The unique 1,3‑dihydroxy‑2‑naphthoate framework enables the regioselective 1,2‑aryl‑migrative ring rearrangement that produces 4‑aryl‑1,3‑dihydroxy‑2‑naphthoates, a class of 1,2,3,4‑tetrasubstituted naphthalenes that emit bright photoluminescence in both solid state and solution [1]. This synthetic pathway is inaccessible from mono‑hydroxy or non‑hydroxylated naphthoate analogs, so procurement of ethyl 1,3‑dihydroxy‑2‑naphthoate is mandatory for research groups pursuing this class of emissive materials [1].

Deep Red Fluorescent Molecular Rotors for Viscosity Microenvironment Sensing

Derivatization of ethyl 1,3‑dihydroxy‑2‑naphthoate into ESIPT‑clubbed azo dyes yields fluorescent molecular rotors that emit deep red light (490–640 nm) and exhibit fluorescence intensity modulation in response to solvent viscosity [1]. This application‑specific property is directly tied to the ESIPT‑active 1,3‑dihydroxy‑2‑naphthoate core and cannot be replicated using azo dyes built on 2‑naphthol or other common phenolic couplers [1].

UV-Absorbing and Photochromic Material Intermediates

Due to its extended conjugated naphthalene system and capacity for reversible structural changes upon light exposure, ethyl 1,3‑dihydroxy‑2‑naphthoate serves as a research intermediate in the development of photochromic compounds and UV‑absorbing materials [1]. The solid‑state photoluminescence of its derivatives further supports its use in optical materials that require emission from the solid phase, a property not observed with mono‑hydroxylated naphthoate esters [2].

Technical Documentation Hub

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